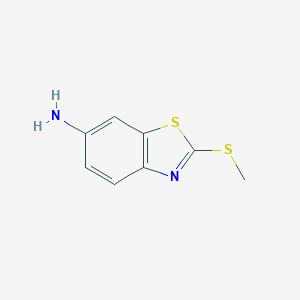

2-(Methylthio)-1,3-benzothiazol-6-amine

Beschreibung

2-(Methylthio)-1,3-benzothiazol-6-amine (CAS: 25706-29-0; molecular formula: C₈H₈N₂S₂; molecular weight: 196.29 g/mol) is a benzothiazole derivative featuring a methylthio (-SCH₃) group at position 2 and an amine (-NH₂) group at position 4. Its structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science . The compound is commercially available (e.g., Thermo Scientific™, 97% purity) and is used in synthesizing bioactive molecules, including antimicrobial and anti-infective agents .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCJZSAIEMSFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297989 | |

| Record name | 2-(methylthio)-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25706-29-0 | |

| Record name | 25706-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylthio)-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-1,3-benzothiazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Thiourea Intermediate Formation

The benzothiazole core is constructed via cyclocondensation of 4-amino-3-mercaptoaniline derivatives. Samuel et al. (2021) demonstrated that p-substituted anilines react with ammonium thiocyanate (NHSCN) in the presence of bromine (Br) to form thiourea intermediates. For 2-(methylthio)-1,3-benzothiazol-6-amine, this involves:

-

Reaction Setup :

-

Cyclization :

Methylation of Thiol Group

The thiol group at position 2 is methylated using methyl iodide (CHI):

-

Conditions : 6-Amino-1,3-benzothiazole-2-thiol (5 mmol) is stirred with CHI (6 mmol) and KCO (10 mmol) in dimethylformamide (DMF) at 60°C for 4 h.

-

Yield : 68–72% after recrystallization from aqueous ethanol.

Alkylation of 2-Mercapto-6-nitrobenzothiazole

Nitro Group Introduction

This method begins with nitration of 2-mercaptobenzothiazole:

Methylation and Reduction

-

Methylation :

-

Nitro Reduction :

One-Pot Synthesis from p-Substituted Anilines

Sequential Functionalization

Vrushali et al. (2015) developed a one-pot protocol combining cyclocondensation and methylation:

-

Reaction Sequence :

-

Optimization :

-

Temperature: 0°C to prevent polysubstitution.

-

Solvent: DMF enhances solubility of intermediates.

-

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Thiourea formation → Methylation | 68–72% | High purity; scalable | Multi-step; requires harsh acids |

| Alkylation-Reduction | Nitration → Methylation → Reduction | 74–89% | High yield in reduction step | Explosive nitration conditions |

| One-Pot Synthesis | Sequential addition in DMF | 51–74% | Reduced purification steps | Lower yield due to competing reactions |

Mechanistic Insights

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylthio)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives, including 2-(methylthio)-1,3-benzothiazol-6-amine, exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzothiazole derivatives that were evaluated against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of specific substituents enhanced their antibacterial efficacy .

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo. A review noted that benzothiazole-based compounds are being developed as potential therapeutic agents against various types of cancer .

Neuroprotective Effects

Recent studies have suggested that certain benzothiazole derivatives possess neuroprotective properties. These compounds may help mitigate neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells .

Agricultural Applications

Pesticidal Activity

The compound has been explored for its potential as a pesticide. Similar benzothiazole derivatives have been shown to exhibit fungicidal and insecticidal activities. Research indicates that these compounds can disrupt cellular processes in pests, leading to effective pest control strategies .

Plant Growth Regulation

Some studies suggest that benzothiazole derivatives can act as plant growth regulators, promoting growth and development in various crops. This application is particularly relevant in enhancing agricultural productivity through the use of bioactive compounds.

Materials Science Applications

Dyes and Pigments

Due to their vibrant colors and stability, benzothiazole derivatives are used in the development of dyes and pigments. The incorporation of this compound into dye formulations has been studied for its ability to improve colorfastness and UV resistance .

Polymer Additives

The compound can also serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that benzothiazole-based additives can improve the performance of various polymers under thermal stress .

Case Study 1: Antimicrobial Efficacy

A study synthesized several benzothiazole derivatives, including this compound, which were tested against a panel of microbial strains. The results indicated that the compound exhibited significant inhibition against Escherichia coli with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM against breast cancer cells. These findings suggest its potential utility in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 2-(Methylthio)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzothiazole Derivatives

Benzothiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2-(Methylthio)-1,3-benzothiazol-6-amine with key analogs:

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Key Observations :

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., -Br, -CF₃) enhance stability and receptor binding in neuroprotective agents .

- Methylthio (-SCH₃) groups, as in the target compound, increase lipophilicity, improving membrane permeability for antimicrobial applications .

- Methoxy (-OCH₃) derivatives show antidiabetic activity via AMPK activation pathways .

Synthetic Methods :

- Most analogs are synthesized via cyclization of substituted anilines with KSCN and bromine in acetic acid .

- The methylthio group in the target compound is introduced via post-synthetic modification (e.g., thioetherification) .

Physical Properties :

Biologische Aktivität

2-(Methylthio)-1,3-benzothiazol-6-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

The chemical formula for this compound is C8H8N2S2. It features a methylthio group attached to the benzothiazole structure, which is significant for its biological properties. The presence of sulfur in the structure often enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzothiazole derivatives. For instance, research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida tropicalis | Effective antifungal action |

In a study evaluating several benzothiazole derivatives, it was found that modifications in the structure significantly influenced their antimicrobial efficacy. The methylthio group in particular has been associated with enhanced antibacterial activity.

Anticancer Activity

Benzothiazole derivatives are also investigated for their anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation in various assays.

A study highlighted that benzothiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation.

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| HeLa (cervical cancer) | Significant growth inhibition | |

| MCF-7 (breast cancer) | Induction of apoptosis |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Receptor Binding : It may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazoles can induce oxidative stress in target cells, leading to cell death.

Case Studies

Several case studies have illustrated the potential of this compound and related compounds:

- A study on Staphylococcus aureus indicated that derivatives with a methylthio group displayed enhanced antibacterial properties compared to those without this modification .

- In anticancer research, compounds similar to this compound were shown to activate apoptotic pathways in HeLa cells through ROS generation and subsequent DNA damage .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Methylthio)-1,3-benzothiazol-6-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid, followed by methylation. For example, substituting aniline derivatives with methylthio groups (e.g., 6-amino precursors) and optimizing reaction time (16 hours) and temperature (reflux) can achieve yields >80% . Key variables include stoichiometry of sodium thiocyanate and bromine, as well as pH control during precipitation.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze and NMR to confirm the methylthio group (δ ~2.5 ppm for ) and benzothiazole ring protons (δ 7.2–8.1 ppm) .

- Mass Spectrometry : Use LC-ESI-ITFT with collision energy 10% and resolution R=15,000 to detect [M+H]+ at m/z 213.03 (theoretical) and fragment ions (e.g., loss of SCH) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve sulfur-containing moieties .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

- Methodological Answer : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For example, compare efficacy to structurally related compounds like 6-fluoro-7-chloro derivatives, which show activity at 8–16 µg/mL . Use agar diffusion or microdilution methods with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use DFT (Density Functional Theory) to calculate electron density maps, focusing on the sulfur atom in the methylthio group. Compare with analogs (e.g., 6-fluoro derivatives) to assess leaving-group potential. Software like Gaussian or ORCA can model transition states, while molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzyme active sites) .

Q. How to resolve contradictions in reported antimicrobial activity data for benzothiazole derivatives?

- Methodological Answer : Conduct meta-analysis of literature data (e.g., MIC values) using statistical tools (ANOVA, t-tests) to identify outliers. Variables to control:

- Solubility : Use co-solvents (e.g., Tween-80) to ensure compound dissolution.

- Strain variability : Test across multiple bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates).

- Synergistic effects : Evaluate combinations with adjuvants (e.g., efflux pump inhibitors) .

Q. What strategies enhance the metabolic stability of this compound for in vivo studies?

- Methodological Answer :

- Structural modification : Introduce electron-withdrawing groups (e.g., fluoro at position 4) to reduce oxidative metabolism .

- Prodrug design : Link the methylthio group to a hydrolyzable ester for sustained release .

- In vitro assays : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation and adjust substituents accordingly .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) to avoid inhalation/contact (H303+H313+H333 hazards). Store waste separately in labeled containers for professional disposal (e.g., incineration) . For spills, neutralize with 10% sodium bicarbonate before absorption .

Advanced Applications

Q. How to design this compound analogs for selective kinase inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.